molecular formula C14H16O2SSe B14567904 Ethyl {[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}acetate CAS No. 61776-14-5

Ethyl {[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}acetate

Cat. No.: B14567904
CAS No.: 61776-14-5
M. Wt: 327.3 g/mol
InChI Key: HLPVIICPOONVMY-UHFFFAOYSA-N
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Description

Ethyl {[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}acetate is an organic compound that belongs to the class of esters. This compound features a unique structure with a benzoselenophene ring, which is a selenium-containing heterocycle, attached to an ethylsulfanyl group and an acetate ester. The presence of selenium in its structure makes it particularly interesting due to the unique chemical properties imparted by selenium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}acetate typically involves the following steps:

    Formation of Benzoselenophene: The initial step involves the synthesis of benzoselenophene, which can be achieved through the cyclization of appropriate precursors in the presence of selenium reagents.

    Attachment of Ethylsulfanyl Group: The benzoselenophene is then reacted with an ethylsulfanyl group. This can be done using a nucleophilic substitution reaction where the benzoselenophene is treated with an ethylsulfanyl halide under basic conditions.

    Esterification: The final step involves the esterification of the resulting compound with acetic acid or its derivatives to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the benzoselenophene ring can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides or other reduced selenium species.

    Substitution: The ethylsulfanyl group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl {[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex selenium-containing compounds.

    Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and its incorporation into biomolecules.

    Medicine: Selenium compounds are known for their antioxidant properties, and this compound could be explored for potential therapeutic applications.

    Industry: It can be used in the development of new materials with unique properties imparted by selenium.

Mechanism of Action

The mechanism of action of Ethyl {[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}acetate involves its interaction with molecular targets through its selenium atom. Selenium can form selenoenzymes, which are crucial in various biological processes, including antioxidant defense and redox regulation. The compound may also interact with cellular thiols, influencing redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-{[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}propanoate: Similar structure but with a propanoate ester instead of an acetate ester.

    2-{[2-(1-Benzoselenophen-2-yl)ethyl]sulfanyl}-1,1-ethenediol: Contains an ethenediol group instead of an acetate ester.

Uniqueness

Ethyl {[2-(1-benzoselenophen-2-yl)ethyl]sulfanyl}acetate is unique due to its specific ester group, which can influence its reactivity and interactions compared to other similar compounds. The acetate ester may provide different solubility and stability properties, making it suitable for specific applications in research and industry.

Properties

CAS No.

61776-14-5

Molecular Formula

C14H16O2SSe

Molecular Weight

327.3 g/mol

IUPAC Name

ethyl 2-[2-(1-benzoselenophen-2-yl)ethylsulfanyl]acetate

InChI

InChI=1S/C14H16O2SSe/c1-2-16-14(15)10-17-8-7-12-9-11-5-3-4-6-13(11)18-12/h3-6,9H,2,7-8,10H2,1H3

InChI Key

HLPVIICPOONVMY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSCCC1=CC2=CC=CC=C2[Se]1

Origin of Product

United States

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